
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a white crystalline solid with the molecular formula C16H21NO3 and a molecular weight of 275.3 g/mol. It belongs to the class of cyclic carbamates and is commonly used as a protecting group in peptide synthesis.
Métodos De Preparación
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl carbamate, benzyl bromide, and cyclobutanone in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
. In medicinal chemistry, it can be used as a starting material for the synthesis of bioactive compounds. In drug delivery, it can serve as a protecting group for sensitive functional groups, enhancing the stability and bioavailability of drugs. In peptide synthesis, it is commonly used as a protecting group to prevent unwanted side reactions during the synthesis process.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate neuronal activity and have potential therapeutic implications for conditions such as epilepsy and neuropathic pain .
Comparación Con Compuestos Similares
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be compared with other similar compounds, such as tert-butyl (3-oxocyclobutyl)carbamate and tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate . These compounds share similar structural features but differ in their specific functional groups and applications. For example, tert-butyl (3-oxocyclobutyl)carbamate is used in organic synthesis and catalysis, while tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate is an intermediate in the synthesis of anticonvulsant drugs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in medicinal chemistry, drug delivery, and peptide synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in scientific research.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(10-13(18)11-16)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |
Clave InChI |
CWZHQJAJONTFGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC(=O)C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



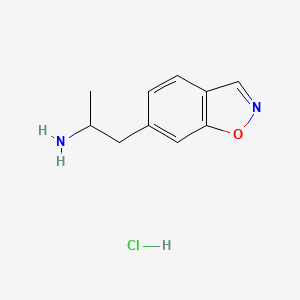
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
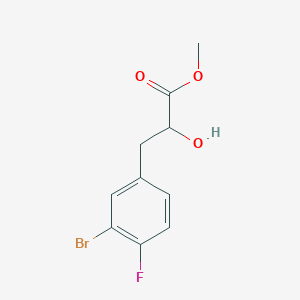
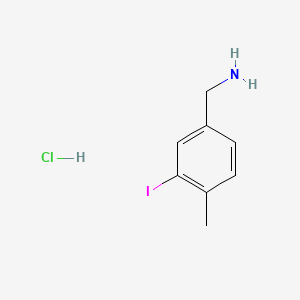
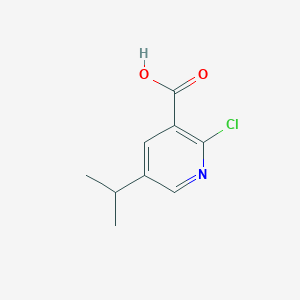

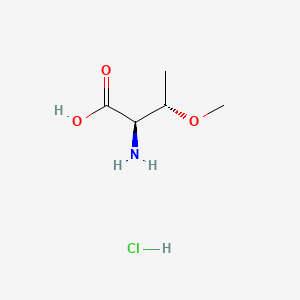
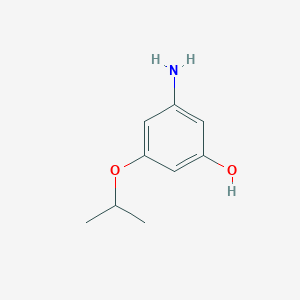
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)

![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)


